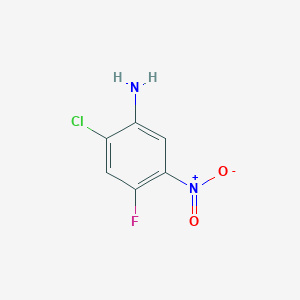

2-Chloro-4-fluoro-5-nitroaniline

Description

Significance of Substituted Anilines in Contemporary Chemical Synthesis

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal starting materials and intermediates in the production of a vast array of organic molecules. wisdomlib.org Their importance stems from the versatile reactivity of the aniline (B41778) core, which can be readily modified through various chemical transformations. wikipedia.org The amino group can be diazotized to introduce a range of other functional groups, and the aromatic ring is susceptible to electrophilic substitution, with the position of substitution being directed by the existing substituents. wikipedia.orgyoutube.com

These compounds are fundamental in the synthesis of pharmaceuticals, agrochemicals, dyes, and organic electronic materials. acs.org For instance, aniline derivatives are precursors to polyurethanes, rubber processing chemicals, and herbicides. wikipedia.org The ability to introduce a variety of substituents onto the aniline ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties, making substituted anilines indispensable tools for chemists. wisdomlib.orgacs.org

Overview of Halogenated and Nitrated Aniline Derivatives in Academic Contexts

Halogenated and nitrated aniline derivatives are of particular interest in academic research due to the significant influence these substituents have on the molecule's reactivity and potential applications. Halogens and nitro groups are strong electron-withdrawing groups, which can significantly alter the electron density of the aromatic ring and the basicity of the amino group. youtube.comresearchgate.net

In academic research, these compounds are frequently used to explore reaction mechanisms, develop new synthetic methodologies, and synthesize novel compounds with specific properties. For example, the presence of a nitro group can direct electrophilic substitution to the meta position, a reactivity pattern that is otherwise challenging to achieve with anilines. youtube.com Furthermore, the nitro group can be reduced to an amino group, providing a route to di- and poly-substituted anilines. wikipedia.org

Halogenated anilines are valuable precursors in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, which are powerful methods for forming carbon-nitrogen and carbon-carbon bonds. wikipedia.orgacs.org The specific halogen (F, Cl, Br, I) can influence the reactivity in these coupling reactions. The study of halogenated and nitrated anilines contributes to a deeper understanding of fundamental organic chemistry principles and enables the development of new synthetic strategies.

Research Trajectories for 2-Chloro-4-fluoro-5-nitroaniline and Related Compounds

Research involving this compound and its analogs is directed towards several key areas. A primary focus is its utilization as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents. For instance, related compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their antibacterial properties. scielo.br

The synthesis of this specific aniline derivative and its isomers is also an active area of research. Methodologies often involve the nitration of a corresponding halogenated aniline or the manipulation of functional groups on a pre-existing nitroaniline. google.comprepchem.com For example, a method for synthesizing 2-bromo-5-fluoro-4-nitroaniline (B1526599) involves the nitration of 2-bromo-5-fluoroaniline. google.com

Furthermore, the unique substitution pattern of this compound, with a chlorine, fluorine, and a nitro group, presents interesting possibilities for regioselective reactions. Researchers are exploring how the interplay of these substituents influences the outcome of various chemical transformations. This includes studying its reactivity in nucleophilic aromatic substitution reactions, where one of the halogens could potentially be displaced by a nucleophile.

The table below provides a summary of key data for this compound and related compounds.

| Property | This compound | 2-Chloro-5-fluoro-4-nitroaniline sigmaaldrich.com | 2-Fluoro-5-nitroaniline sigmaaldrich.comresearchgate.net | 2-Chloro-4-nitroaniline (B86195) thermofisher.com | 5-Chloro-2-nitroaniline mallakchemicals.com |

| Molecular Formula | C₆H₄ClFN₂O₂ | C₆H₄ClFN₂O₂ | C₆H₅FN₂O₂ | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂ |

| Molecular Weight | 190.56 g/mol | 190.56 g/mol | 156.11 g/mol | 172.57 g/mol | 172.57 g/mol |

| CAS Number | 1864057-79-1 | 517920-71-7 | 369-36-8 | 121-87-9 | 1635-61-6 |

| Appearance | Not specified | Solid | Powder | Yellow Powder | Yellow to orange solid |

| Melting Point | Not specified | Not specified | 97-100 °C | 105.0-111.0 °C | 125-129 °C |

| Boiling Point | Not specified | 128-131 °C | Not specified | Not specified | 323.4 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFIXJAFAZWURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603937 | |

| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139626-20-3 | |

| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Nitroaniline

Direct Synthesis Approaches to 2-Chloro-4-fluoro-5-nitroaniline

Direct synthesis methods involve the sequential introduction of functional groups onto an aniline (B41778) or benzene (B151609) derivative. These methods are often preferred for their straightforward nature and the availability of starting materials.

Regioselective Nitration Strategies for Aniline Derivatives

The nitration of aniline derivatives is a fundamental process in the synthesis of many nitro compounds. The regioselectivity of this reaction is crucial for obtaining the desired isomer. In the case of this compound, the starting material is often 2-chloro-4-fluoroaniline (B1295073). bldpharm.comoakwoodchemical.comnih.gov

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of unwanted byproducts and to ensure the desired regioselectivity. The directing effects of the chloro and fluoro groups, as well as the amino group, on the aniline ring influence the position of the incoming nitro group.

A typical procedure involves dissolving 2-chloro-4-fluoroaniline in concentrated sulfuric acid and then adding a nitrating mixture of nitric acid and sulfuric acid at a low temperature, generally between 0 and 10°C. google.com The reaction mixture is then stirred for several hours to ensure complete nitration. The product is subsequently isolated by pouring the reaction mixture into an ice-water mixture, which precipitates the solid this compound.

| Reactant | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-chloro-4-fluorotoluene (B151448) | Potassium nitrate, Sulfuric acid, Dichloromethane | 0-10 | 4 | 53.7-94.3 |

| 2-chloro-4-fluorobenzotrichloride | Nitric acid, Sulfuric acid | -2 to 2 | 1.5 | 98.17-98.23 |

This table presents data from various nitration reactions leading to the formation of a nitro group on a substituted benzene ring. google.compatsnap.com

Halogenation Techniques (Chlorination and Fluorination)

Halogenation techniques are employed to introduce chloro and fluoro groups onto the aromatic ring. In the synthesis of this compound, these functional groups are often present in the starting material. However, in some synthetic routes, it may be necessary to introduce one or both halogens at a specific stage.

Chlorination can be achieved using various chlorinating agents, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions depends on the substrate and the desired regioselectivity.

Fluorination of aromatic compounds is more challenging due to the high reactivity of fluorine. Direct fluorination with F₂ is often too vigorous and non-selective. Therefore, indirect methods are typically used. One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Another approach is nucleophilic aromatic substitution (SₙAr) using a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), on an activated aromatic ring.

Sequential Introduction of Functional Groups

The synthesis of this compound can be accomplished through the sequential introduction of the chloro, fluoro, and nitro groups onto an aniline or benzene ring. The order of introduction is critical to ensure the correct regiochemistry of the final product.

One possible synthetic sequence starts with 4-fluoroaniline. This compound can be chlorinated at the 2-position, followed by nitration at the 5-position. The directing effects of the amino and fluoro groups guide the incoming chloro and nitro groups to the desired positions.

Alternatively, the synthesis can begin with a substituted benzene, such as 1-chloro-3-fluorobenzene. Nitration of this compound would be followed by a reduction of one of the nitro groups to an aniline, if a dinitro compound is formed, or amination of a suitable precursor.

Precursor-Based Synthetic Routes to this compound

Precursor-based routes involve the use of a starting material that already contains some of the required functional groups. These methods can be more efficient than direct synthesis approaches, as they often require fewer steps.

Transformation of Halo-nitrobenzene Precursors

A common precursor for the synthesis of this compound is 2-chloro-4-fluoronitrobenzene. tcichemicals.com This compound can be synthesized by the nitration of 1-chloro-4-fluorobenzene. The subsequent introduction of the amino group at the 5-position can be achieved through various methods, such as amination or reduction of a second nitro group.

Another precursor that can be utilized is 1-chloro-2,4-dinitrobenzene (B32670) nih.gov or 1-fluoro-2,4-dinitrobenzene. nih.govsigmaaldrich.com In these cases, one of the nitro groups can be selectively reduced to an amino group, while the other remains intact. The choice of reducing agent and reaction conditions is crucial for achieving this selective reduction.

| Precursor | Product | Reagents |

| m-dichlorobenzene | 2,4-dichloronitrobenzene | Nitric acid, Sulfuric acid |

| 2,4-dichloronitrobenzene | 5-chloro-2-nitroaniline | Liquid ammonia (B1221849) |

| 3,4-dichloronitrobenzene (B32671) | 2-chloro-4-nitroaniline (B86195) | Ammonium (B1175870) hydroxide, Copper(I) chloride |

This table illustrates the transformation of halo-nitrobenzene precursors to the corresponding anilines. chemicalbook.comgoogle.com

Reduction of Nitro-halobenzene Derivatives to Anilines

The reduction of a nitro group to an amino group is a key step in many synthetic routes to anilines. This transformation can be achieved using a variety of reducing agents.

For the synthesis of this compound from a dinitro precursor, such as 1-chloro-4-fluoro-2,5-dinitrobenzene, a selective reduction of one nitro group is required. This can be accomplished using reagents like sodium sulfide (B99878) (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in a process known as the Zinin reduction. The reaction conditions can be tuned to favor the reduction of one nitro group over the other.

Catalytic hydrogenation is another widely used method for the reduction of nitro groups. acs.org Catalysts such as palladium on carbon (Pd/C) google.com, platinum on carbon (Pt/C) google.com, or Raney nickel are commonly employed. google.com The reaction is typically carried out under a hydrogen atmosphere at a specific pressure and temperature. google.com By carefully controlling the reaction conditions, it is possible to achieve the selective reduction of one nitro group in the presence of another. acs.org

Halex Process Applications in Fluorinated Aniline Synthesis

The Halogen Exchange (Halex) process is a cornerstone of industrial aromatic fluorination. It operates via a nucleophilic aromatic substitution mechanism, where a chloride atom on an activated aromatic ring is displaced by a fluoride ion. wikipedia.org The reaction's success hinges on the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving halogen, which sufficiently activate the ring towards nucleophilic attack. wikipedia.orggoogle.com

In the context of synthesizing precursors for this compound, the Halex reaction is a highly effective strategy. A plausible synthetic route could involve a starting material like 2,4-dichloro-5-nitroaniline. The nitro group at the 5-position strongly activates the chlorine atom at the 4-position (para) for nucleophilic substitution, while having a less pronounced effect on the chlorine at the 2-position (meta).

The reaction is typically carried out at high temperatures (150-250 °C) using an alkali metal fluoride, such as anhydrous potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org The use of phase-transfer catalysts can enhance the reaction rate and yield under milder conditions. justia.com Subsequent reduction of the nitro group in the resulting fluorinated nitroaromatic compound yields the corresponding fluoroaniline. wikipedia.org

Table 1: Illustrative Halex Process Parameters

| Parameter | Description |

|---|---|

| Reactant | An aryl chloride with an ortho/para activating group (e.g., -NO₂). |

| Fluorinating Agent | Anhydrous potassium fluoride (KF) or caesium fluoride (CsF). wikipedia.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Sulfolane). wikipedia.org |

| Temperature | Typically high, ranging from 150-250 °C. wikipedia.org |

| Catalyst (Optional) | Phase-transfer catalysts (e.g., quaternary ammonium salts) or specific Halex catalysts can be used to improve efficiency. justia.comgoogle.com |

Diazotization and Subsequent Transformations for Fluorination

The introduction of a fluorine atom onto an aromatic ring can also be achieved through the diazotization of an aromatic amine, followed by a fluorodediazoniation reaction. thieme-connect.de The most well-known of these transformations is the Balz-Schiemann reaction. In this method, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. thieme-connect.de This salt is then isolated, typically as a tetrafluoroborate (ArN₂⁺BF₄⁻), and thermally decomposed to yield the corresponding aryl fluoride. thieme-connect.de

Modern variations of this process aim to avoid the isolation of potentially hazardous diazonium salts by performing the fluorination in situ. researchgate.net This can be achieved by conducting the diazotization in anhydrous hydrogen fluoride (HF) or by using reagents like tert-butyl nitrite in the presence of a fluoride source. thieme-connect.deresearchgate.net For the synthesis of this compound, a potential precursor such as 2-chloro-5-nitroaniline (B146338) could undergo diazotization and subsequent fluorination to introduce the fluorine atom at the 4-position. Careful control of reaction conditions is essential to manage the reactivity of the diazonium intermediate and prevent side reactions. acs.org

Table 2: General Steps of Diazotization-Fluorination

| Step | Process | Typical Reagents |

|---|---|---|

| 1. Diazotization | Conversion of the primary amine (-NH₂) to a diazonium salt (-N₂⁺). | NaNO₂ with an acid (e.g., HCl, HBF₄, HF) at 0-5 °C. thieme-connect.degoogle.com |

| 2. Fluorination | Displacement of the diazonium group with fluorine. | Thermal decomposition of ArN₂⁺BF₄⁻ (Balz-Schiemann) or reaction in anhydrous HF. thieme-connect.de |

Protective Group Strategies for Amine Functionality

The amine group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. However, its high reactivity can be problematic, leading to undesirable outcomes such as polysubstitution, oxidation (especially during nitration), or unwanted side reactions. youtube.com To circumvent these issues, the amine functionality is often temporarily masked with a protective group. organic-chemistry.org

A common strategy is the acetylation of the amine to form an amide (an acetanilide). This is a reversible reaction that significantly moderates the activating nature of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. The resulting acetamido group is still an ortho-, para-director but is much less reactive than a free amino group. Furthermore, the steric bulk of the acetamido group favors substitution at the less hindered para position over the ortho positions.

In a synthesis starting from a compound like 2-chloro-4-fluoroaniline, the amine would first be protected (e.g., by reacting it with acetic anhydride) before the nitration step. The nitration would then proceed, directed by the acetamido group to the available ortho position (C5). Finally, the protecting acetyl group is removed by acid or base hydrolysis to regenerate the free amine, yielding the desired this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound benefits significantly from various catalytic methods.

Metal-Mediated and Metal-Free Catalysis

Catalysis is integral to several potential synthetic steps. As mentioned, the Halex reaction can be accelerated by the use of phase-transfer catalysts, which facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. justia.com

Beyond the Halex process, other catalytic methods are relevant. For instance, the initial preparation of a chlorinated aniline precursor might involve a catalytic amination reaction. One method describes the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene using aqueous ammonia in the presence of a copper(I) chloride catalyst. chemicalbook.com Such metal-mediated processes are crucial for selectively forming C-N bonds. While metal-free approaches are gaining prominence in green chemistry, many industrial-scale syntheses of halogenated anilines still rely on well-established metal-mediated catalytic systems.

Role of Specific Catalysts (e.g., Pd/C for nitro group reduction)

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is the most common and efficient method for this conversion. Palladium on carbon (Pd/C) is a widely used and highly effective heterogeneous catalyst for this reaction. commonorganicchemistry.comnih.gov

The reaction involves treating the nitroaromatic compound with a hydrogen source in the presence of the Pd/C catalyst. The hydrogen source can be hydrogen gas (H₂), often at or slightly above atmospheric pressure, or a transfer hydrogenation reagent such as hydrazine (B178648) hydrate, sodium hypophosphite, or various silanes. nih.govrsc.orgorganic-chemistry.org

A key advantage of using Pd/C is its high chemoselectivity. Under mild and controlled conditions, it can selectively reduce the nitro group without affecting other reducible functional groups, such as aryl halides (C-Cl, C-F). commonorganicchemistry.comorganic-chemistry.org This is particularly critical in the synthesis of this compound's precursors, where a nitro-containing intermediate must be reduced to the aniline without cleaving the carbon-halogen bonds. The catalyst's heterogeneous nature also allows for easy removal from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. nih.govorganic-chemistry.org

Table 3: Typical Conditions for Pd/C Catalyzed Nitro Reduction

| Component | Description |

|---|---|

| Substrate | Aromatic nitro compound (e.g., a 2-chloro-4-fluoro-5-nitrophenyl intermediate). |

| Catalyst | Palladium on carbon (Pd/C), typically 5% or 10% Pd by weight. rsc.org |

| Hydrogen Source | Hydrogen gas (H₂), hydrazine hydrate, or sodium hypophosphite. rsc.orgorganic-chemistry.org |

| Solvent | Alcohols (e.g., methanol, ethanol), ethyl acetate, or biphasic systems like water/2-MeTHF. rsc.orgorganic-chemistry.org |

| Conditions | Typically room temperature to moderate heat; atmospheric or slightly elevated pressure. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the development of chemical processes that are more environmentally benign. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of heterogeneous catalysts like Pd/C is a prime example of green chemistry. rsc.org These catalysts reduce waste and improve process efficiency as they can be easily recovered and reused over multiple cycles with minimal loss of activity. organic-chemistry.org Catalytic transfer hydrogenation, which uses liquid hydrogen donors like hydrazine or hypophosphites instead of gaseous hydrogen, can also improve operational safety. organic-chemistry.org

Another green approach involves combining reaction steps into one-pot sequences, which minimizes the need for isolating and purifying intermediates, thereby reducing solvent usage and waste generation. nih.gov For example, a one-pot diazotization and fluoro-de-diazoniation avoids the handling of isolated diazonium salts. researchgate.net Furthermore, research into performing reactions in greener solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is an active area of development. rsc.org An innovative concept links the industrial removal of waste nitrogen oxides (denitrification) directly to the synthesis of diazonium salts in aqueous solutions, effectively using a pollutant as a chemical reagent for fine chemical production. acs.orgacs.org Such process intensification and waste valorization strategies represent a significant step towards more sustainable chemical manufacturing.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a primary goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and lower costs. In the synthesis of intermediates for this compound, such as the related 2-chloro-4-fluoro-5-nitrobenzaldehyde, methods have been developed that require no solvent. hymasynthesis.com This is achieved by performing the reaction with neat reactants, often under high-temperature or catalyzed conditions where the physical state of the reactants allows for sufficient mixing and reactivity.

For the synthesis of the 2-chloro-4-fluoro-5-nitrobenzoic acid precursor, a similar solvent-free approach could theoretically be applied to the nitration step. Conventional methods use a 'sulfonitric' mixture, where concentrated sulfuric acid acts as both a catalyst and a solvent. google.com A solvent-free adaptation might involve the direct reaction of the substrate with a solid-supported nitrating agent or using a high-concentration acid mixture where the substrate is largely undissolved, minimizing the solvent volume. The final conversion of the carboxylic acid to the aniline via Curtius rearrangement can also be performed under solvent-free conditions by thermally decomposing the intermediate acyl azide (B81097).

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.govbldpharm.com The application of microwave irradiation to the synthesis of aniline derivatives has been shown to reduce reaction times from hours to mere minutes. patsnap.comnih.gov

In the synthesis of this compound, microwave technology can be applied to multiple stages. For the preparation of the 2-chloro-4-fluoro-5-nitrobenzoic acid precursor, the nitration step, which conventionally requires careful temperature control over several hours, could be significantly expedited. google.compatsnap.com

Furthermore, the conversion of the carboxylic acid to the final aniline product via a Curtius rearrangement is particularly amenable to microwave heating. The rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. masterorganicchemistry.comyoutube.com Microwave heating can provide rapid and uniform energy transfer to drive this transformation efficiently. A hypothetical microwave-assisted procedure would involve converting the carboxylic acid to its acyl chloride, reacting it with sodium azide to form the acyl azide, and then heating the acyl azide in a microwave reactor in the presence of water or a suitable alcohol to facilitate the rearrangement and subsequent hydrolysis or carbamate (B1207046) formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Times for Similar Reactions

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Amide Synthesis | 5-6 hours | 5-10 minutes | nih.gov |

| Schiff Base Formation | Several hours | 8 minutes | patsnap.com |

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. hymasynthesis.com A higher atom economy signifies a more sustainable process with less waste generation.

The conversion of the carboxylic acid to the aniline via the Curtius rearrangement (Reactant → Acyl Azide → Isocyanate → Amine + CO2 + N2) has a lower atom economy due to the loss of carbon dioxide and nitrogen gas as byproducts.

Table 2: Theoretical Atom Economy for the Curtius Rearrangement Step

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | This compound | C₆H₄ClFN₂O₂ | 190.56 |

| Sodium Azide | NaN₃ | 65.01 | Carbon Dioxide | CO₂ | 44.01 |

| Nitrogen | N₂ | 28.02 |

This table outlines the main species involved in the conversion; intermediate reagents for acyl azide formation are not included in this simplified representation.

Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoro 5 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and amine protons of 2-Chloro-4-fluoro-5-nitroaniline, are not available in the public domain. Such an analysis would typically provide insight into the electronic environment of the protons on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, is not documented in the searched scientific literature. This analysis is crucial for confirming the carbon framework of the molecule.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Studies in Fluoroaniline Derivatives

While ¹⁹F NMR is a critical technique for characterizing fluorinated compounds, specific chemical shift data for the fluorine substituent in this compound is not available. This analysis would provide valuable information about the local electronic environment of the fluorine atom.

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed assignment of the vibrational frequencies from an FT-IR spectrum of this compound could not be compiled. This would involve identifying characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, C-Cl, C-F, and various aromatic C-H and C=C vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, FT-Raman spectral data for this compound is not available. A Raman spectrum would complement the FT-IR data, providing information on the polarizability of the molecule's bonds and aiding in a complete vibrational analysis.

Correlation of Experimental and Theoretical Vibrational Frequencies

The vibrational characteristics of this compound can be meticulously examined by correlating experimentally obtained data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical quantum chemical calculations. jocpr.comglobalresearchonline.net Density Functional Theory (DFT), particularly using the B3LYP method with a 6-311++G(d,p) basis set, is a powerful tool for calculating harmonic vibrational frequencies. jocpr.comglobalresearchonline.net

However, theoretical calculations often overestimate the frequencies due to the neglect of anharmonicity inherent in real molecular vibrations and the use of finite basis sets. jocpr.com To bridge this gap, the calculated frequencies are uniformly scaled. This scaling procedure corrects for systematic errors and provides a more accurate comparison with experimental values. jocpr.comglobalresearchonline.net For instance, studies on similar substituted anilines have shown that a scaling factor of 0.96 for DFT/B3LYP calculations yields results that are in excellent agreement with experimental observations. globalresearchonline.net

The correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, and various vibrations of the benzene ring. jocpr.commdpi.com

Table 1: Illustrative Correlation of Vibrational Frequencies for Substituted Anilines

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Scaled Theoretical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric Stretching | ~3480 | ~3475 |

| Amine (-NH₂) | Symmetric Stretching | ~3390 | ~3385 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1530 | ~1525 |

| Nitro (-NO₂) | Symmetric Stretching | ~1350 | ~1345 |

| Benzene Ring | C-H Stretching | ~3100 | ~3095 |

| Benzene Ring | C=C Stretching | ~1600 | ~1595 |

Electronic Absorption Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.

For nitroaniline derivatives, these absorptions are typically attributed to π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions involve the promotion of non-bonding electrons, such as the lone pair electrons on the oxygen atoms of the nitro group or the nitrogen of the amine group, to a π* antibonding orbital. These transitions are fundamental to understanding the optical properties of the compound.

The electronic spectrum of this compound is significantly influenced by intramolecular charge transfer (ICT). nih.gov This phenomenon is characteristic of "push-pull" systems, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the same π-conjugated system. nih.gov

In this molecule, the amino group (-NH₂) acts as a potent electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group. nih.govrsc.org Upon photoexcitation, there is a significant redistribution of electron density, leading to a transfer of charge from the electron-rich amino group, through the benzene ring, to the electron-deficient nitro group. nih.gov This ICT process results in a highly polarized excited state with a large dipole moment and is responsible for the intense, lower-energy absorption band observed in the UV-Vis spectrum. nih.govrsc.org The efficiency of this charge transfer is a key determinant of the molecule's potential in applications such as nonlinear optics. rsc.org The solvent polarity can also play a crucial role, often affecting the energy of the charge-transfer state. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine its crystal system, space group, and the dimensions of the unit cell.

For example, a related compound, 2-chloro-5-nitroaniline (B146338), was found to crystallize in a monoclinic system with the space group P21/c. mdpi.com Such an analysis for this compound would provide exact bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the geometry of the substituent groups.

Table 2: Representative Crystallographic Data for a Substituted Nitroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.512 |

| b (Å) | 13.543 |

| c (Å) | 7.987 |

| β (°) | 115.34 |

| Volume (ų) | 734.5 |

| Z (molecules/unit cell) | 4 |

Note: Data presented is for the related compound 2-chloro-5-nitroaniline and is illustrative. mdpi.com

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding. The hydrogen atoms of the amino group (-NH₂) can act as hydrogen bond donors, forming strong N-H···O bonds with the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule. This type of interaction is a dominant feature in the crystal packing of many nitroaniline derivatives, often leading to the formation of chains or layered structures.

Aromatic Interactions: π-π stacking interactions between the electron-rich aromatic rings of neighboring molecules can also contribute to the stability of the crystal structure. These interactions occur when the planes of the benzene rings are parallel and offset from one another.

Halogen-Halogen Contacts: Given the presence of both chlorine and fluorine atoms, short-range halogen-halogen contacts (e.g., Cl···Cl, Cl···F, or F···F) may also be present. These interactions, while generally weaker than hydrogen bonds, can play a significant role in directing the crystal packing arrangement. The geometry of these contacts (Type I or Type II) provides further insight into the nature of the electrostatic interactions between the halogen atoms.

A detailed analysis of the crystal structure would reveal the specific distances and angles of these interactions, providing a complete picture of the supramolecular assembly of this compound in the solid state.

Polymorphism and Phase Transition Behavior in Substituted Anilines

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds, particularly in substituted anilines. These different crystalline arrangements, or polymorphs, arise from variations in the intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice. The specific arrangement of the chloro, fluoro, and nitro substituents, along with the amino group on the benzene ring of this compound, creates a high potential for polymorphic behavior.

The interplay of these functional groups can lead to different packing efficiencies and hydrogen bonding networks, resulting in polymorphs with distinct physical properties, including melting point, solubility, and stability. Phase transitions between these polymorphic forms can be induced by changes in temperature, pressure, or by specific solvent conditions during crystallization. For substituted anilines, the presence of strong electron-withdrawing groups like the nitro group and halogens can significantly influence the crystal packing and the potential for polymorphism. The study of these phenomena is crucial for understanding the material's stability and for ensuring the selection of a single, stable crystalline form for any application.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate phase transitions, such as melting and solid-solid transitions between polymorphs. In a DSC experiment, the heat flow to the sample is measured as a function of temperature. A phase transition will appear as a peak or a shift in the baseline of the DSC thermogram.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point for a commercially available sample of 5-Chloro-4-fluoro-2-nitroaniline, an isomer of the target compound, is reported to be in the range of 140.0-146.0 °C. thermofisher.com It is plausible that the melting point of this compound would be in a similar range. If the compound exhibits polymorphism, additional endothermic or exothermic peaks may be observed at temperatures below the melting point, indicating transitions from a metastable to a more stable polymorph. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the energy required to break the crystal lattice.

Hypothetical DSC Data for this compound This table is for illustrative purposes as specific experimental data is not available.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Polymorphic Transition | ~120 | ~125 | - |

| Melting | ~140 | ~145 | - |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to identify the temperature at which it begins to decompose.

For this compound, a TGA analysis would reveal the onset temperature of decomposition. Given the presence of the nitro group, which can be thermally labile, it is expected that the compound will decompose at an elevated temperature. The TGA curve would show a stable mass until the decomposition temperature is reached, at which point a significant mass loss would be observed. The presence of halogen atoms could also influence the decomposition pathway. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Hypothetical TGA Data for this compound This table is for illustrative purposes as specific experimental data is not available.

| Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 500°C (%) |

|---|---|---|

| ~250 | ~275 | <10 |

Dielectric Spectroscopy for Electrical Properties

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and the electrical polarization behavior of the compound. The dielectric constant (ε') and dielectric loss (ε'') are the key parameters measured.

For a polar molecule like this compound, the presence of the amino and nitro groups, as well as the C-Cl and C-F bonds, results in a significant molecular dipole moment. In an applied electric field, these dipoles will attempt to align, leading to dielectric relaxation. The study of the dielectric response as a function of temperature and frequency can reveal information about molecular rotations and the activation energy for these processes. At low frequencies, the dipoles have sufficient time to align with the field, resulting in a higher dielectric constant. As the frequency increases, the dipoles can no longer follow the field, leading to a decrease in the dielectric constant and a peak in the dielectric loss. This technique can also be used to detect phase transitions, as changes in the crystal structure will affect the rotational freedom of the molecules and thus alter the dielectric properties.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the chemical compound This compound are not presently available.

While computational studies, including methodologies such as Density Functional Theory (DFT) and Ab Initio calculations, have been performed on structurally similar molecules like 2-chloro-4-nitroaniline (B86195) researchgate.netresearchgate.net and other substituted anilines thaiscience.info, the specific data for this compound is not found in the reviewed sources.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 5 Nitroaniline

Electronic Structure Analysis

HOMO-LUMO Energy Gap and Molecular Reactivity Indices

General information regarding the identity and basic properties of related compounds is available. For instance, PubChem and the NIST WebBook provide data for the isomer 5-Chloro-4-fluoro-2-nitroaniline, including its chemical formula (C6H4ClFN2O2), molecular weight, and CAS number (104222-34-6). nist.govnih.govuni.lu However, this information does not extend to the specific computational chemistry analyses required by the article outline.

Without dedicated research studies on 2-Chloro-4-fluoro-5-nitroaniline, the generation of a scientifically accurate article adhering to the specified structure and content requirements cannot be fulfilled at this time.

Molecular Electrostatic Potential (MESP) Analysis for Substituent Effects

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. researchgate.netias.ac.in It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netdtic.mil The analysis of MESP is particularly useful for understanding the effects of substituents on an aromatic ring. libretexts.orgnumberanalytics.com

In this compound, the benzene (B151609) ring is substituted with four different groups: an amino group (-NH₂), a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). These substituents have distinct electronic effects that modulate the MESP of the molecule.

Electron-Withdrawing Groups: The nitro group is a very strong electron-withdrawing group, both by resonance and induction. libretexts.org The chlorine and fluorine atoms are also electron-withdrawing via the inductive effect due to their high electronegativity. libretexts.orgucsb.edu These groups pull electron density away from the aromatic ring, leading to more positive or less negative potential on the ring surface. ias.ac.in Specifically, the regions near the nitro, chloro, and fluoro substituents are expected to be electron-deficient.

Electron-Donating Group: The amino group is a strong electron-donating group through resonance, pushing its lone pair of electrons into the aromatic ring. nrct.go.th This effect increases the negative electrostatic potential on the ring, particularly at the ortho and para positions relative to the amino group.

The MESP of this compound, therefore, presents a complex topology. The most negative potential is anticipated around the oxygen atoms of the nitro group and the lone pair region of the amino nitrogen, indicating these as primary sites for electrophilic attack or hydrogen bonding interactions. researchgate.netnrct.go.th The hydrogen atoms of the amino group will exhibit a positive potential, making them hydrogen bond donor sites. The interplay of these competing substituent effects—the strong withdrawing nature of -NO₂, -Cl, and -F versus the strong donating nature of -NH₂—creates a highly polarized molecule with distinct regions of reactivity, which can be quantitatively mapped using MESP analysis. nih.gov

Analysis of Charge Distribution and Electronic Delocalization

To quantify the electronic effects of the substituents, charge distribution analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed. libretexts.orgresearchgate.net These methods partition the total electron density among the atoms in the molecule, providing insights into the electronic environment and delocalization.

Mulliken Population Analysis: This method assigns charges to individual atoms based on the distribution of electrons in the molecular orbitals. libretexts.orgchemrxiv.org For this compound, calculations on analogous molecules like 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478) show that the oxygen atoms of the nitro group carry significant negative charges, while the nitrogen of the nitro group is positive. nih.gov The carbon atom attached to the nitro group also shows a positive charge. Conversely, the nitrogen atom of the amino group typically carries a negative charge. nih.gov The halogen atoms (Cl and F) are also expected to have negative charges due to their high electronegativity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture of bonding and electron delocalization by transforming the calculated molecular orbitals into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals. researchgate.netscirp.org A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions indicate electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

In this compound, significant delocalization is expected from the lone pair of the amino nitrogen (nN) to the π* anti-bonding orbitals of the aromatic ring. This interaction is responsible for the electron-donating character of the amino group. Similarly, strong delocalization occurs from the π orbitals of the ring into the π* anti-bonding orbitals of the nitro group, which underlies its electron-withdrawing nature. researchgate.net NBO analysis can quantify the energy of these charge transfer interactions, providing a measure of their strength. scirp.orgresearchgate.net

The following table presents a hypothetical but representative distribution of Mulliken atomic charges for this compound, based on data from similar substituted anilines.

| Atom | Calculated Mulliken Charge (e) |

|---|---|

| C1 (C-NH₂) | -0.25 |

| C2 (C-Cl) | 0.30 |

| C3 | -0.15 |

| C4 (C-F) | 0.20 |

| C5 (C-NO₂) | 0.10 |

| C6 | -0.10 |

| N (of NH₂) | -0.60 |

| N (of NO₂) | 0.50 |

| O (of NO₂) | -0.45 |

| Cl | -0.10 |

| F | -0.25 |

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Vibrational Frequencies (IR, Raman)

Density Functional Theory (DFT) calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically scaled by an empirical factor for better agreement. researchgate.net

For this compound, the vibrational spectrum will be rich with characteristic modes from its functional groups. Based on studies of similar molecules like 2-chloro-4-nitroaniline (B86195) and other substituted phenols and anilines, the following assignments can be predicted: researchgate.netresearchgate.net

NH₂ Vibrations: The amino group will show symmetric and asymmetric stretching vibrations (νNH₂) typically in the 3400-3550 cm⁻¹ region. researchgate.net Bending modes like scissoring (δNH₂) appear around 1620 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group has strong characteristic asymmetric and symmetric stretching vibrations (νNO₂) near 1520-1560 cm⁻¹ and 1310-1350 cm⁻¹, respectively. esisresearch.org

Aromatic Ring Vibrations: C-H stretching modes (νC-H) appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ range.

C-Halogen Vibrations: The C-Cl stretching vibration (νC-Cl) is expected in the 600-800 cm⁻¹ region, while the C-F stretching (νC-F) typically appears at higher wavenumbers, around 1200-1300 cm⁻¹.

The table below shows predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations for analogous compounds. researchgate.netesisresearch.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| NH₂ Asymmetric Stretch | 3500 - 3550 | Medium (IR) |

| NH₂ Symmetric Stretch | 3400 - 3450 | Medium (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |

| NH₂ Scissoring | 1610 - 1640 | Strong (IR) |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong (IR) |

| NO₂ Symmetric Stretch | 1310 - 1350 | Very Strong (IR) |

| C-F Stretch | 1200 - 1300 | Strong (IR) |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Theoretical Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. ias.ac.inscience.gov It predicts the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions within the conjugated system of the benzene ring and the nitro group. The amino group, acting as a strong auxochrome, causes a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted nitrobenzene (B124822). researchgate.net

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the transitions by analyzing the molecular orbitals involved. researchgate.net The most significant transition is often the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the aniline (B41778) part of the molecule (ring and amino group), while the LUMO will be concentrated on the nitrobenzene part (ring and nitro group). researchgate.net This indicates that the primary electronic transition has a significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-withdrawing nitro group.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | 380 - 420 | > 0.1 | HOMO → LUMO (π → π, ICT) |

| S₀ → S₂ | 280 - 320 | > 0.1 | π → π |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework to predict the isotropic shielding tensors of nuclei. youtube.comgaussian.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

The chemical shifts of the protons (¹H) and carbons (¹³C) in this compound are highly dependent on the electronic environment created by the substituents.

¹H NMR: The two aromatic protons will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the adjacent substituents. The protons on the amino group will appear as a broad singlet.

¹³C NMR: The six aromatic carbons will have distinct chemical shifts. The carbon atoms directly bonded to the electronegative F, Cl, and N (of NO₂) atoms are expected to be significantly deshielded (shifted downfield). The carbon attached to the fluorine will also show a large C-F coupling constant.

The following table provides representative predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 7.0 - 8.5 |

| H (of NH₂) | 4.5 - 6.0 |

| C (aromatic) | 110 - 155 |

| C-F | 140 - 155 (with large ¹JCF) |

| C-Cl | 120 - 135 |

| C-NO₂ | 145 - 155 |

| C-NH₂ | 140 - 150 |

Reactivity and Mechanism Studies via Computational Methods

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational reactivity studies. It posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and stability. nrct.go.thresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epa.gov

For this compound, the presence of both strong electron-donating (-NH₂) and strong electron-withdrawing (-NO₂) groups is expected to significantly lower the HOMO-LUMO gap compared to benzene or monosubstituted anilines. researchgate.net

HOMO: The HOMO is expected to be high in energy and primarily located on the electron-rich aniline portion of the molecule. This makes the ring susceptible to attack by electrophiles.

LUMO: The LUMO is expected to be low in energy and centered on the electron-deficient nitrobenzene portion. This indicates that the molecule can act as an electron acceptor in charge-transfer interactions.

The distribution of these frontier orbitals, along with the MESP map, helps predict the regioselectivity of chemical reactions. For instance, in an electrophilic aromatic substitution, the electrophile would preferentially attack the positions on the ring where the HOMO has the largest electron density and the MESP is most negative.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Good nucleophilic character |

| ELUMO | -2.0 to -2.5 | Good electrophilic character |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | High reactivity, polarizability |

These computational descriptors collectively provide a comprehensive framework for understanding the chemical behavior of this compound, guiding further experimental studies on its synthesis and applications.

Intramolecular Radical Addition to Substituted Anilines

The intramolecular radical addition to aniline derivatives is a significant carbon-carbon bond-forming reaction, pivotal in the synthesis of heterocyclic structures like indolines. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the kinetics and thermodynamics of these reactions.

A key investigation into the intramolecular radical addition to substituted anilines utilized the dispersion-corrected PW6B95-D3 functional, which was benchmarked against the experimental values for the 5-exo cyclization of the hexenyl radical and found to provide highly accurate free activation barriers. beilstein-journals.orgnih.gov This level of theory is therefore well-suited for predicting the behavior of systems like this compound.

Research findings highlight the critical role of polar effects in these radical additions. beilstein-journals.org The reaction rates are significantly enhanced when an electrophilic radical center interacts with a nucleophilic arene. beilstein-journals.org In the case of this compound, the aniline ring is rendered electron-deficient by the presence of three electron-withdrawing groups (chloro, fluoro, and nitro). This would suggest that for an intramolecular radical addition to occur efficiently, the radical center on the N-substituent would need to be highly nucleophilic to overcome the aromatic ring's low nucleophilicity.

Furthermore, the nature of the substituent on the aniline nitrogen atom is crucial. nih.gov Studies have shown that N-phenyl substitution leads to a faster radical addition compared to N-methyl substitution. nih.gov Carbamate (B1207046) substituents on the nitrogen are also viable, provided the radical center is not overly electrophilic. nih.gov These findings are summarized in the table below, which illustrates the calculated free activation barriers (ΔG‡) for the 5-exo-trig cyclization of different N-substituted 2-vinylanilines.

| N-Substituent | Radical Type | ΔG‡ (kcal/mol) |

|---|---|---|

| Methyl (CH₃) | Primary Alkyl | 15.2 |

| Phenyl (C₆H₅) | Primary Alkyl | 12.9 |

| Carbomethoxy (CO₂Me) | Primary Alkyl | 19.5 |

For this compound, these theoretical principles imply that a successful intramolecular radical cyclization would be challenging due to the strongly deactivated aromatic ring. A highly nucleophilic radical and a carefully chosen N-substituent that can electronically favor the transition state would be necessary.

Oxidation Mechanisms of Substituted Anilines (e.g., Ferrate(VI) Oxidation)

The oxidation of substituted anilines is a critical process in both industrial applications and environmental remediation. Ferrate(VI) (Fe(VI), in the form of FeO₄²⁻) has emerged as a powerful and environmentally friendly oxidizing agent for wastewater treatment. beilstein-journals.orgnih.gov DFT studies have been pivotal in elucidating the complex mechanisms of aniline oxidation by ferrate(VI).

The primary oxidation pathway for substituted anilines by ferrate(VI) is initiated by a Hydrogen Atom Transfer (HAT) mechanism. beilstein-journals.orgderpharmachemica.comnih.gov Under neutral conditions, the monoprotonated species of ferrate, HFeO₄⁻, is the dominant and more reactive oxidant. nih.govnih.gov Computational results indicate that the hydroxyl oxygen of HFeO₄⁻ is more reactive than the carbonyl oxygens in the reaction with substituted anilines. beilstein-journals.orgderpharmachemica.com

The HAT process leads to the formation of a substituted aniline radical cation, which is a crucial intermediate that dictates the subsequent product formation. beilstein-journals.orgderpharmachemica.com From this radical intermediate, various products such as azobenzenes, nitrobenzenes, and nitrosobenzenes can be formed. beilstein-journals.org The formation of azobenzene (B91143) is often found to be a favorable pathway. derpharmachemica.comnih.gov

The electronic nature of the substituents on the aniline ring significantly influences the reaction rate. Electron-donating groups on the aniline ring enhance the rate of oxidation, while electron-withdrawing groups, such as those present in this compound, would be expected to decrease the reaction rate with ferrate(VI). A study on phenolic contaminants, which share mechanistic similarities, ranked the ease of oxidation by ferrate(VI) as: electron-donating group > weak electron-withdrawing group > strong electron-withdrawing group. rsc.org

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Initial Reaction | Substituted Aniline + HFeO₄⁻ |

| 2 | Primary Mechanism | Hydrogen Atom Transfer (HAT) |

| 3 | Key Intermediate | Substituted Aniline Radical |

| 4 | Potential Products | Azobenzene, Nitrobenzene, Nitrosobenzene |

Given the strong electron-withdrawing character of the chloro, fluoro, and nitro groups, the oxidation of this compound by ferrate(VI) is predicted to be slower compared to aniline or anilines with electron-donating substituents. The initial HAT step would be the rate-determining step, requiring a higher activation energy.

Solvent Effects on Reaction Kinetics and Mechanisms

Solvent choice is a critical parameter in chemical reactions, capable of altering reaction rates by orders of magnitude and even changing the operative mechanism. chemrxiv.org Theoretical investigations, often employing continuum solvation models like the Polarizable Continuum Model (PCM), are essential for understanding these effects at a molecular level. ualberta.ca

The influence of the solvent is largely determined by its ability to stabilize or destabilize the reactants, transition states, and products. researchgate.net According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are decelerated. jru-b.com

For reactions involving substituted anilines, such as nucleophilic aromatic substitution (SₙAr), the solvent effect can be profound. A study on the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures revealed a change in mechanism. nih.gov For less basic anilines, the reaction proceeds via a standard polar SₙAr pathway. However, for more basic anilines, the mechanism shifts to a single electron transfer (SET) pathway as the proportion of the polar aprotic solvent DMSO increases. nih.gov This highlights that for this compound, which is a very weak base, a polar SₙAr mechanism would be expected, and its rate would be sensitive to the solvent's polarity and hydrogen-bonding capabilities.

In the electrochemical oxidation of substituted anilines, the solvent composition also plays a significant role. researchgate.net Studies in varying mole fractions of acetic acid in water have shown that the oxidation potential is influenced by solute-solvent interactions and potential preferential solvation of the aniline molecules. researchgate.net

| Transition State Charge Relative to Reactants | Effect of Increasing Solvent Polarity | Theoretical Explanation |

|---|---|---|

| More charged / Charge generation | Rate increases | Stabilization of the more polar transition state |

| Less charged / Charge dispersal | Rate decreases | Greater stabilization of reactants over the transition state |

| No change in charge | Minimal effect | Similar solvation of reactants and transition state |

For any reaction involving this compound, its low basicity and highly polarized nature suggest that both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric constant) solvent interactions will be critical in determining reaction kinetics and mechanism.

Substituent Directing Effects on Aromatic Reactions

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene ring govern both the reaction's regioselectivity (the position of the incoming electrophile) and the ring's reactivity. mdpi.com These effects are rationalized by considering the substituent's ability to donate or withdraw electron density via induction and resonance.

The substituents on this compound are:

-NH₂ (Amino): A strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, stabilizing the cationic Wheland intermediate in ortho and para attacks.

-Cl (Chloro) and -F (Fluoro): These are deactivating, yet ortho-, para-directing groups. mdpi.com They are inductively electron-withdrawing but can donate electron density via resonance through their lone pairs, which stabilizes the ortho and para intermediates. mdpi.comresearchgate.net

-NO₂ (Nitro): A strongly deactivating, meta-directing group. It withdraws electron density from the ring by both induction and resonance, destabilizing the ortho and para intermediates. jru-b.commdpi.com

| Substituent | Reactivity Effect | Directing Effect | Mechanism |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | +R >> -I |

| -F, -Cl | Deactivating | Ortho, Para | -I > +R |

| -NO₂ | Strongly Deactivating | Meta | -I, -R |

Therefore, any further electrophilic substitution on this compound is predicted to be sluggish but would likely yield the 2,6-disubstituted product, guided by the powerful directing effect of the amino group.

Conformational Analysis and Inversion Barriers

The three-dimensional structure and conformational flexibility of substituted anilines are determined by factors such as the pyramidalization of the amino group and rotation around single bonds. A key dynamic process is the inversion of the amino group, where the nitrogen atom passes through a planar transition state. The energy required for this is the inversion barrier.

Theoretical studies have shown that the magnitude of this barrier is highly sensitive to the electronic nature of the substituents on the ring. derpharmachemica.comrsc.org

Electron-withdrawing groups (like the -NO₂ group in this compound) tend to decrease the inversion barrier. derpharmachemica.comrsc.org They pull electron density from the nitrogen, which favors a more sp²-hybridized (planar) geometry and stabilizes the planar transition state. An ortho-nitro group, for instance, can drastically reduce the inversion barrier through proximity electrical effects and potential intramolecular hydrogen bonding. derpharmachemica.com

Electron-donating groups raise the inversion barrier and increase the pyramidalization at the nitrogen atom. rsc.org

For this compound, the presence of the strongly electron-withdrawing nitro group ortho to the amine is expected to significantly lower the inversion barrier compared to aniline itself (which has a calculated barrier of around 450-500 cm⁻¹). derpharmachemica.com The ortho-chloro and meta-fluoro groups also contribute to this effect through induction. This suggests that the amino group in this molecule is likely more planar and inverts more rapidly than in simple anilines.

| Substituent Type | Position | Effect on Inversion Barrier | Reason |

|---|---|---|---|

| Electron-withdrawing (e.g., -NO₂) | Ortho/Para | Decreases | Stabilization of planar transition state via resonance/induction |

| Electron-donating (e.g., -CH₃) | Ortho/Para | Increases | Destabilization of planar transition state; steric effects |

| Halogen (e.g., -F, -Cl) | Ortho | Little change to slight decrease | Competing inductive withdrawal and resonance donation |

Reactivity and Reaction Pathways of 2 Chloro 4 Fluoro 5 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Chloro-4-fluoro-5-nitroaniline is amenable to nucleophilic aromatic substitution (SNAr) reactions, a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The efficiency and regioselectivity of these reactions are governed by the interplay of the substituents.

Influence of Halogen and Nitro Substituents on Reactivity

The chloro, fluoro, and nitro groups play a crucial role in activating the aromatic ring for nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. It achieves this by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance.

The halogen substituents also contribute to the electrophilicity of the carbon atoms to which they are attached through their inductive electron-withdrawing effect. This effect makes the carbons bearing the halogens more susceptible to attack by nucleophiles.

Leaving Group Effects in SNAr Reactions

In SNAr reactions involving this compound, the relative leaving group ability of the chloride and fluoride (B91410) ions is a critical factor. Generally, in nucleophilic aromatic substitution, the more electronegative and less polarizable a substituent is, the poorer its leaving group ability. However, the rate-determining step in SNAr is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This often leads to the preferential displacement of the fluoride ion over the chloride ion.

Base Catalysis in SNAr Reactions

Base catalysis is often employed to enhance the rate of SNAr reactions involving this compound. The base can deprotonate the incoming nucleophile, increasing its nucleophilicity and thus accelerating the reaction. Common bases used in these reactions include potassium carbonate, sodium hydride, and organic amines like triethylamine. The choice of base depends on the specific nucleophile and reaction conditions.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic intermediate for the construction of more complex molecules, particularly heterocyclic compounds.

Selective Reduction to the Amine Group

The reduction of the nitro group to an amine is a common and synthetically useful transformation. This can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another common approach involves the use of metals in acidic media, such as iron powder in hydrochloric acid. These methods are generally efficient and provide the corresponding diamine in good yield.

| Reaction | Reagents and Conditions | Major Product |

| Reduction of Nitro Group | Catalytic hydrogenation (Pd/C, H₂) or Iron powder in HCl | 4-Chloro-6-fluoro-1,3-phenylenediamine |

Chemoselective Reduction Strategies

In molecules containing multiple reducible functional groups, chemoselective reduction of the nitro group is essential. For instance, if other reducible groups such as esters or nitriles are present, specific reducing agents that selectively target the nitro group are required. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) are known for their ability to selectively reduce nitro groups in the presence of other sensitive functionalities. The choice of the chemoselective reducing agent is crucial for achieving the desired transformation without affecting other parts of the molecule.

Reactions Involving the Amine Group

The amine group in this compound is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The primary aromatic amine functionality of this compound allows it to undergo diazotization reactions. This process involves treating the aniline (B41778) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. The resulting diazonium salt is a highly valuable intermediate that can be used in a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring.

For instance, diazonium salts are precursors for Sandmeyer reactions, where the diazonium group can be replaced by a variety of nucleophiles, including halides, cyanide, and others, often catalyzed by copper(I) salts. They can also undergo Schiemann reactions to introduce fluorine, or be used in azo coupling reactions to form azo dyes. While specific examples for the direct diazotization of this compound are not extensively detailed in the provided search results, the general reactivity of substituted anilines in diazotization is a fundamental and well-established principle in organic synthesis. This pathway is crucial for creating more complex molecules from the initial aniline framework. The resulting diazonium salt can be transformed to introduce iodo groups, as seen in the synthesis of 2-chloro-5,6-diiodobenzimidazole from 2-chloro-5,6-dinitrobenzimidazole. researchgate.net

The amine group of this compound can be readily acylated. Acylation is often employed as a protection strategy to moderate the reactivity of the amine group and to prevent unwanted side reactions during subsequent chemical transformations on other parts of the molecule. nih.gov A common method involves the reaction of the aniline with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride.

For example, the related compound 3-Chloro-4-fluoroaniline can be acylated by reacting it with acetic anhydride to form N-(3-Chloro-4-fluoro-phenyl)-acetamide. nih.gov This acetamide (B32628) can then undergo nitration. A similar strategy can be applied to this compound. The resulting N-acyl derivative can then be deprotected, typically by acid or base hydrolysis, to regenerate the amine group once the desired modifications elsewhere in the molecule have been completed. This protection-deprotection sequence is a standard tool in multi-step organic synthesis. nih.gov

Table 1: Example of Acylation and Deprotection

| Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | Acetic anhydride | N-(3-Chloro-4-fluoro-phenyl)-acetamide | Protection of the amine group |

This table illustrates a general strategy analogous to what could be applied to this compound, based on a similar substituted aniline. nih.gov

This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). fud.edu.ng This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. fud.edu.ng

Schiff bases are a class of compounds with a wide range of applications, including in the synthesis of coordination complexes and as intermediates for the preparation of other organic compounds. The formation of Schiff bases from substituted anilines is a well-documented process. For instance, 2-nitroaniline (B44862) and 4-nitroaniline (B120555) react with 2-hydroxy-1-naphthaldehyde (B42665) to yield the corresponding Schiff base ligands. fud.edu.ng The reaction conditions typically involve heating the reactants in a suitable solvent, sometimes with acid or base catalysis.

Table 2: General Schiff Base Formation

| Aniline Reactant | Carbonyl Reactant | Product Type | Key Bond Formed |

|---|

This table outlines the general transformation for Schiff base formation.

Cyclization and Heterocyclic Compound Formation

The strategic placement of the amine, nitro, and halogen groups on the aromatic ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.